N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1021217-86-6
Cat. No.: VC11946857
Molecular Formula: C19H16FN3O5S2
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021217-86-6 |
|---|---|
| Molecular Formula | C19H16FN3O5S2 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16FN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
| Standard InChI Key | AVIIKXLIGJBTFE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
The compound N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that incorporates various functional groups, including a fluorophenyl group, a methoxybenzenesulfonyl group, and a pyrimidine ring. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Synthesis Steps:
-
Pyrimidine Core Formation: The synthesis begins with the formation of the pyrimidine ring, which can be achieved through various methods such as condensation reactions involving appropriate precursors.
-
Introduction of Sulfonyl Group: The 4-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative.
-
Attachment of Acetamide Moiety: The final step involves attaching the 4-fluorophenyl acetamide moiety via a sulfanyl linkage, which may require the use of thiolating agents.
Biological Activities
While specific biological activities of N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide are not detailed in the available literature, compounds with similar structural features have shown potential in various therapeutic areas. For instance, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties . Sulfonyl groups can enhance solubility and bioavailability, while fluorophenyl groups can contribute to increased lipophilicity and membrane permeability.
Research Findings
Research on similar compounds suggests that modifications in the pyrimidine ring and the introduction of sulfonyl groups can significantly impact biological activity. For example, studies on pyrimidine derivatives have shown that structural modifications can lead to potent antiviral or anticancer agents .
Data Table: Biological Activities of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume